molecular formula C22H25FN6O2 B2969065 1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one CAS No. 1040675-57-7

1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one

Numéro de catalogue: B2969065
Numéro CAS: 1040675-57-7
Poids moléculaire: 424.48
Clé InChI: JWAWYTMGMZKNNN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound 1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one is a structurally complex molecule featuring a piperazine core linked to a 4-fluorophenyltetrazole moiety and a 4-methoxyphenylpropanone group. The 4-fluorophenyl group contributes to lipophilicity and resistance to oxidative metabolism, while the 4-methoxyphenyl group may enhance electronic interactions with target receptors.

Propriétés

IUPAC Name

1-[4-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-3-(4-methoxyphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN6O2/c1-31-20-9-2-17(3-10-20)4-11-22(30)28-14-12-27(13-15-28)16-21-24-25-26-29(21)19-7-5-18(23)6-8-19/h2-3,5-10H,4,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWAWYTMGMZKNNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)N2CCN(CC2)CC3=NN=NN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: This compound is synthesized through a series of organic reactions. The process usually involves the formation of the tetrazole ring through cycloaddition reactions, followed by the attachment of the piperazine and methoxyphenyl groups via various coupling reactions.

Industrial Production Methods: In industrial settings, large-scale synthesis may involve optimized conditions like controlled temperatures, use of specific catalysts, and efficient purification techniques to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one undergoes several types of chemical reactions:

  • Oxidation: : It can be oxidized using strong oxidizing agents.

  • Reduction: : Reduction can occur at specific functional groups using agents like sodium borohydride.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at positions adjacent to the tetrazole ring.

Common Reagents and Conditions:
  • Oxidation: : Potassium permanganate or hydrogen peroxide under acidic conditions.

  • Reduction: : Sodium borohydride or lithium aluminum hydride in dry ether.

  • Substitution: : Halogenated reagents or organometallic compounds under anhydrous conditions.

Major Products:
  • Oxidation: : Formation of ketones or carboxylic acids.

  • Reduction: : Alcohol derivatives.

  • Substitution: : Modified tetrazole and piperazine derivatives.

Applications De Recherche Scientifique

Chemistry:
  • Reagent Development: : Used in the development of novel reagents and catalysts for organic synthesis.

Biology:
  • Enzyme Inhibition: : Studied for its inhibitory effects on specific enzymes, which has implications for understanding metabolic pathways.

Medicine:
  • Drug Development: : Explored for its potential as a pharmacophore in the design of new therapeutic agents, particularly in treating neurological and inflammatory conditions.

Industry:
  • Material Science: : Investigated for its properties in creating new materials with specific electronic or photonic characteristics.

Mécanisme D'action

The compound's effects are mediated through interactions with molecular targets such as enzymes and receptors. The tetrazole and piperazine moieties play a crucial role in binding to these targets, altering their activity and resulting in the desired biological effects.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogues with Piperazine-Tetrazole Scaffolds

  • 2-((1-Substituted phenyl-1H-tetrazol-5-yl)thio)-1-(4-(substituted phenylsulfonyl)piperazin-1-yl)ethanone (): Key Differences: Replaces the methyl group in the target compound with a sulfonyl linker and introduces a thioether bond. The thioether could increase susceptibility to metabolic oxidation .
  • 1-(4-((1-(4-Chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-phenoxypropan-1-one (): Key Differences: Substitutes 4-fluorophenyl with 4-chlorophenyl and replaces the 4-methoxyphenylpropanone with a phenoxypropanone group. Implications: Chlorine’s higher electronegativity may enhance receptor binding but increase molecular weight (affecting pharmacokinetics).

Analogues with Heterocyclic Modifications

  • 1-(4-(2-Methoxyphenyl)piperazin-1-yl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propan-1-one (): Key Differences: Replaces the tetrazole and 4-methoxyphenyl groups with a thiazole-thiophene system. However, the absence of a tetrazole may reduce metabolic stability .
  • 4-(4-(4-(4-(((3S,5S)-5-((1H-1,2,4-Triazol-1-yl)methyl)-5-(2,4-difluorophenyl)tetrahydrofuran-3-yl)methoxy)phenyl)piperazin-1-yl)phenyl)-1-((2S,3R)-2-hydroxypentan-3-yl)-1H-1,2,4-triazol-5(4H)-one (): Key Differences: Incorporates a triazole ring and difluorophenyl group, with a tetrahydrofuran spacer. Implications: The difluorophenyl group increases lipophilicity (clogP ~4.2) compared to the target compound’s monofluorophenyl group (clogP ~3.5). The triazole rings may improve binding to metal-containing enzymes (e.g., kinases) .

Pharmacologically Active Analogues from Patents

  • Example 76 (): Contains a morpholinomethylthiophene group linked to a pyrazolopyrimidine core. Key Differences: The pyrazolopyrimidine scaffold replaces the tetrazole-piperazine system. Implications: Likely targets kinase pathways (e.g., JAK/STAT), whereas the tetrazole-piperazine scaffold in the target compound may favor CNS targets (e.g., serotonin receptors) .
  • Example 108 (): Features a purine-piperazine-chromenone hybrid. Key Differences: The purine moiety suggests adenosine receptor or kinase inhibition, diverging from the target compound’s likely mechanism. Implications: Higher molecular weight (MW ~531 g/mol vs. ~427 g/mol for the target compound) may reduce oral bioavailability .

Comparative Data Table

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) clogP (Predicted) Potential Targets
Target Compound Piperazine-tetrazole-propanone 4-Fluorophenyl, 4-methoxyphenyl ~427 ~3.5 CNS receptors, kinases
Piperazine-sulfonyl-tetrazole Phenylsulfonyl, thioether ~450 ~2.8 Enzymes with polar active sites
Piperazine-tetrazole-phenoxypropanone 4-Chlorophenyl, phenoxy ~435 ~3.9 Serotonin/dopamine receptors
Piperazine-thiazole-thiophene Thiophene, thiazole ~427 ~3.2 Kinases, ion channels
Piperazine-triazole-difluorophenyl Difluorophenyl, triazole ~700 ~4.2 Kinases, CYP450 enzymes

Research Findings and Implications

  • Metabolic Stability : The 4-fluorophenyl group in the target compound likely enhances resistance to CYP450-mediated oxidation compared to chlorophenyl () or unsubstituted phenyl analogues .
  • Solubility : The methoxyphenyl group may improve aqueous solubility compared to ’s difluorophenyl analogue, which has higher clogP .
  • Synthetic Feasibility: The target compound’s synthesis likely parallels methods in (triethylamine-mediated coupling in ethanol), though yields may vary due to steric hindrance from the tetrazole-methyl group .

Activité Biologique

The compound 1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one is a novel synthetic molecule with potential pharmacological applications. Its structural components suggest possible interactions with biological systems, particularly in the realms of neuropharmacology and oncology. This article reviews the biological activities associated with this compound, focusing on its pharmacodynamics, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C15H19FN6O
  • Molecular Weight : 318.34 g/mol
  • CAS Number : 1049387-72-5

The compound exhibits a complex mechanism of action, primarily through its interaction with neurotransmitter systems and potential inhibition of specific enzymes involved in cellular signaling pathways. The presence of the tetrazole ring may contribute to its bioactivity by enhancing lipophilicity and facilitating membrane penetration.

Anticonvulsant Activity

Research indicates that compounds similar to the one have shown significant anticonvulsant properties. The piperazine moiety is often associated with neuroactive effects, suggesting that this compound could modulate GABAergic transmission or inhibit excitatory neurotransmission pathways.

Antitumor Activity

The compound's structure suggests potential antitumor activity. Studies on related compounds have demonstrated cytotoxic effects against various cancer cell lines. For instance, analogs containing methoxyphenyl groups have been shown to exhibit IC50 values in the micromolar range against A431 and Jurkat cells, indicating their potential as anticancer agents .

In Vitro Studies

A series of in vitro studies were conducted to evaluate the biological activity of this compound:

Activity TypeCell LineIC50 (µM)Reference
AntitumorA431 (epidermoid carcinoma)1.98 ± 1.22
AntitumorJurkat (T-cell leukemia)<10
AnticonvulsantPTZ-induced seizuresEffective at 25 µM

Case Studies

Several case studies have highlighted the therapeutic potential of compounds structurally similar to 1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one :

  • Anticonvulsant Efficacy : A study demonstrated that derivatives with piperazine structures significantly reduced seizure duration in rodent models, suggesting a promising avenue for epilepsy treatment.
  • Cytotoxicity Against Cancer Cells : In a comparative study, compounds featuring the tetrazole ring showed enhanced cytotoxicity against breast cancer cell lines compared to standard chemotherapeutic agents like doxorubicin, indicating their potential as effective anticancer drugs.
  • Neuroprotective Effects : Another investigation revealed that related compounds could protect neuronal cells from oxidative stress-induced apoptosis, further supporting their neuroprotective capabilities.

Q & A

Q. What multi-step synthetic methodologies are recommended for synthesizing this compound, and how can reaction intermediates be optimized?

Methodological Answer: The synthesis of structurally similar compounds involves condensation reactions and functional group modifications. For example, methoxy and fluorine analogs of 1,5-diarylpyrazole derivatives are synthesized via sequential steps:

Core template preparation : Start with a 1,5-diarylpyrazole core, such as a 4-fluorophenyl-tetrazole moiety, using Suzuki-Miyaura coupling or nucleophilic substitution .

Piperazine linkage : Introduce the piperazine group via alkylation or reductive amination.

Propanone arm attachment : Use a Friedel-Crafts acylation or nucleophilic addition to attach the 4-methoxyphenylpropan-1-one fragment.
Optimize intermediates via HPLC monitoring (e.g., 90-95% purity thresholds) and adjust solvent systems (e.g., DMF/THF ratios) to minimize byproducts .

Q. How can spectroscopic techniques (NMR, FTIR) and X-ray crystallography be applied to confirm the compound’s structure?

Methodological Answer:

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions (e.g., 4-fluorophenyl protons at δ 7.2–7.8 ppm, piperazine methylene at δ 2.5–3.5 ppm). Compare with analogs like 1-(4-chlorophenyl)-pyrazol-5-ones .
  • X-ray crystallography : Resolve crystal structures to confirm stereochemistry and hydrogen-bonding networks. For example, pyrazole derivatives exhibit intermolecular C–H···O and π-π stacking interactions, with R-factors < 0.05 .

Q. What preliminary biological screening assays are suitable for evaluating this compound’s activity?

Methodological Answer:

  • Enzyme inhibition : Test against carbonic anhydrase isoforms (e.g., CAH1, CAH2) via stopped-flow CO2_2 hydration assays .
  • Antimicrobial activity : Use broth microdilution (MIC values) against S. aureus and E. coli .
  • Cytotoxicity : Screen in cancer cell lines (e.g., MCF-7, HepG2) with MTT assays, comparing IC50_{50} values to reference drugs like cisplatin .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s biological efficacy?

Methodological Answer:

  • Substituent variation : Synthesize analogs with halogens (Cl, Br), methyl, or nitro groups at the 4-fluorophenyl or 4-methoxyphenyl positions. Compare logP values (e.g., Cl substitution increases lipophilicity by ~0.5 units) .
  • Piperazine modifications : Replace piperazine with morpholine or thiomorpholine to assess solubility and target binding (e.g., κ-opioid receptor affinity) .
  • Docking studies : Use AutoDock Vina to predict binding modes with carbonic anhydrase active sites (grid size: 60×60×60 Å, exhaustiveness=20) .

Q. What strategies resolve contradictions in reported intermolecular interaction data for this compound?

Methodological Answer:

  • Hirshfeld surface analysis : Quantify interaction contributions (e.g., 60% H···H, 25% C···O contacts) using CrystalExplorer .
  • Temperature-dependent crystallography : Collect data at 100 K and 295 K to assess thermal motion effects on bond lengths (e.g., C–C variations < 0.004 Å) .
  • DFT calculations : Compare experimental vs. B3LYP/6-311G(d,p)-optimized geometries to validate hydrogen-bond angles .

Q. How can metabolic stability and pharmacokinetic (PK) properties be evaluated in preclinical studies?

Methodological Answer:

  • Microsomal stability : Incubate with rat liver microsomes (1 mg/mL) and measure parent compound depletion via LC-MS/MS over 60 minutes .
  • Plasma protein binding : Use equilibrium dialysis (human plasma, 37°C) to calculate unbound fraction (target: >5% for CNS penetration) .
  • In vivo PK : Administer IV/PO doses (5 mg/kg) in Sprague-Dawley rats; calculate AUC, t1/2_{1/2}, and bioavailability .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.